GS143

Beschreibung

Eigenschaften

IUPAC Name |

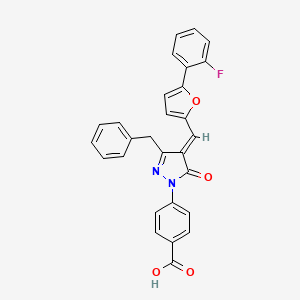

4-[(4E)-3-benzyl-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19FN2O4/c29-24-9-5-4-8-22(24)26-15-14-21(35-26)17-23-25(16-18-6-2-1-3-7-18)30-31(27(23)32)20-12-10-19(11-13-20)28(33)34/h1-15,17H,16H2,(H,33,34)/b23-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPMWFSVTDOCDI-HAVVHWLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN(C(=O)C2=CC3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC\2=NN(C(=O)/C2=C/C3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of GS143

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of GS143 Action: A Selective IκBα Ubiquitination Inhibitor

This compound is a cell-permeable small molecule that has been identified as a selective inhibitor of the ubiquitination of the Inhibitor of κBα (IκBα).[1][2][3] This targeted action allows this compound to modulate the activity of the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses, cell survival, and viral gene expression. The primary molecular target of this compound is the SCFβTrCP1 E3 ubiquitin ligase complex.[2][4] By interfering with the function of this complex, this compound prevents the polyubiquitination of phosphorylated IκBα, a key step that flags IκBα for degradation by the proteasome. This inhibition of IκBα degradation leads to its accumulation in the cytoplasm, where it sequesters NF-κB dimers, thereby preventing their translocation to the nucleus and subsequent activation of target gene transcription.

A noteworthy characteristic of this compound is its high selectivity. Experimental data has demonstrated that this compound does not inhibit the activity of the proteasome itself, nor does it affect the phosphorylation of IκBα by IκB kinase (IKK). Furthermore, it does not inhibit the MDM2-mediated ubiquitination of p53 or lead to the accumulation of other SCFβTrCP1 substrates, such as β-catenin, underscoring its specific inhibitory action on the IκBα ubiquitination process.

The biological consequences of this compound's mechanism of action are significant and have been observed in multiple preclinical models. In the context of inflammatory conditions, this compound has demonstrated potent anti-asthmatic effects. In a murine model of asthma, intranasal administration of this compound was shown to suppress antigen-induced NF-κB activation in the lungs, leading to a marked reduction in airway inflammation, including the recruitment of eosinophils and lymphocytes.

More recently, this compound has been identified as a promising latency-reversing agent (LRA) for Human Immunodeficiency Virus 1 (HIV-1). In this setting, this compound reactivates latent HIV-1 proviruses without inducing T-cell activation, a critical advantage over many other LRAs that can cause widespread and potentially harmful immune stimulation. This effect is mediated through an unconventional activation of the NF-κB pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, providing a clear profile of its potency and selectivity.

| Assay | Target/Cell Line | IC50 Value | Reference |

| In vitro IκBα Ubiquitination | SCFβTrCP1-mediated | 5.2 µM | |

| NF-κB Transcriptional Activity | TNFα-induced in HEK293 cells | 10.5 µM | |

| ICAM-1 Expression | TNFα-induced in HT-29 cells | 6.1 µM | |

| TNFα Production | LPS-activated THP-1 cells | 5.3 µM | |

| IL-1β Production | LPS-activated THP-1 cells | 2.1 µM |

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Inhibition by this compound

This compound primarily functions by inhibiting the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates the key steps in this pathway and the point of intervention by this compound.

Caption: Canonical NF-κB pathway and this compound's point of inhibition.

Unconventional NF-κB Activation in HIV-1 Latency Reversal by this compound

In the context of HIV-1 latency, this compound induces an "unconventional" activation of NF-κB. This pathway, while still culminating in the nuclear translocation of NF-κB, appears to bypass the canonical IκBα degradation. The proposed mechanism involves the non-canonical NF-κB pathway components.

Caption: Proposed unconventional NF-κB activation by this compound in HIV-1 latency.

Detailed Experimental Protocols

In Vitro IκBα Ubiquitination Assay

This assay is designed to quantify the ability of this compound to inhibit the SCFβTrCP1-mediated ubiquitination of IκBα.

-

Reagents:

-

Recombinant human SCFβTrCP1 complex

-

Recombinant human IκBα (phosphorylated)

-

Recombinant human E1 (UBE1) and E2 (UbcH5c) enzymes

-

Biotinylated ubiquitin

-

ATP

-

This compound (or vehicle control)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Streptavidin-coated plates

-

Anti-IκBα antibody conjugated to a detectable label (e.g., HRP)

-

Substrate for detection (e.g., TMB)

-

-

Procedure:

-

Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, ATP, and phosphorylated IκBα in the assay buffer.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the ubiquitination reaction by adding the SCFβTrCP1 complex.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture biotinylated ubiquitin-conjugated proteins.

-

Wash the plate to remove unbound proteins.

-

Add the anti-IκBα antibody and incubate to detect ubiquitinated IκBα.

-

Wash the plate and add the detection substrate.

-

Measure the signal (e.g., absorbance at 450 nm) using a plate reader.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

NF-κB Reporter Gene Assay

This cell-based assay measures the effect of this compound on NF-κB-dependent gene transcription.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

An NF-κB reporter plasmid (e.g., containing multiple copies of the NF-κB consensus binding site upstream of a luciferase or β-galactosidase reporter gene)

-

A control plasmid for normalization (e.g., Renilla luciferase or β-galactosidase under a constitutive promoter)

-

Transfection reagent

-

Cell culture medium and supplements

-

TNFα (or other NF-κB stimulus)

-

This compound (or vehicle control)

-

Lysis buffer

-

Luciferase or β-galactosidase assay reagents

-

-

Procedure:

-

Co-transfect HEK293 cells with the NF-κB reporter plasmid and the control plasmid.

-

Allow the cells to recover and express the reporter genes (typically 24-48 hours).

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with TNFα to activate the NF-κB pathway.

-

Incubate for a further period (e.g., 6-8 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the activity of both the NF-κB reporter and the control reporter.

-

Normalize the NF-κB reporter activity to the control reporter activity for each sample.

-

Calculate the percentage of inhibition of NF-κB activity by this compound and determine the IC50 value.

-

In Vivo Murine Asthma Model

This protocol describes a common method to induce an allergic asthma phenotype in mice and to evaluate the therapeutic effect of this compound.

-

Animals and Reagents:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)

-

ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13)

-

-

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.

-

Challenge: On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA in PBS for 30 minutes.

-

Treatment: Administer this compound or vehicle control intranasally a short time (e.g., 1 hour) before each OVA challenge.

-

Assessment of Airway Inflammation: 48 hours after the final challenge, perform the following:

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and collect BAL fluid by flushing the lungs with PBS.

-

Cell Count and Differentiation: Determine the total number of cells in the BAL fluid and perform a differential cell count to quantify eosinophils, lymphocytes, neutrophils, and macrophages.

-

Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

-

-

Data Analysis: Compare the inflammatory cell counts and cytokine levels between the this compound-treated and vehicle-treated groups to assess the anti-inflammatory effect of this compound.

-

HIV-1 Latency Reversal Assay in Primary CD4+ T Cells

This ex vivo assay evaluates the ability of this compound to reactivate latent HIV-1 in cells from infected individuals.

-

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from HIV-1-infected individuals on suppressive antiretroviral therapy (ART)

-

CD4+ T cell isolation kit

-

Cell culture medium (e.g., RPMI 1640) supplemented with FBS and antibiotics

-

This compound

-

Positive control (e.g., PMA/ionomycin)

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR primers and probes for HIV-1 gag and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

-

Procedure:

-

Isolate resting CD4+ T cells from the PBMCs of HIV-1-infected individuals.

-

Culture the resting CD4+ T cells in the presence of antiretroviral drugs to prevent new infections.

-

Treat the cells with varying concentrations of this compound, a positive control, or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Quantify the levels of cell-associated HIV-1 gag RNA and the housekeeping gene RNA using qPCR.

-

Normalize the HIV-1 RNA levels to the housekeeping gene RNA levels.

-

Compare the levels of HIV-1 RNA in the this compound-treated cells to the vehicle-treated control to determine the extent of latency reversal.

-

References

- 1. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ncleg.gov [ncleg.gov]

- 3. Chapter 143 - Article 8 [ncleg.net]

- 4. Measuring reversal of HIV-1 latency ex vivo using cells from infected individuals - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GS143 in the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS143 is a potent and selective small-molecule inhibitor of the NF-κB signaling pathway. It exerts its inhibitory effect by specifically targeting the ubiquitination of IκBα, the primary inhibitor of the NF-κB complex. By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation and subsequent transcriptional activity of NF-κB. This mechanism of action has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, positioning this compound as a valuable research tool and a potential therapeutic candidate for inflammatory diseases such as asthma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is held in an inactive state in the cytoplasm through the binding of inhibitory proteins known as IκBs, with IκBα being the most prominent member. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα) or lipopolysaccharide (LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination by the SCFβTrCP1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes.

This compound: Mechanism of Action

This compound is a cell-permeable trisubstituted oxo-dihydropyrazolyl-benzoic acid that selectively inhibits the ubiquitination of IκBα.[1] Its primary mechanism of action is the inhibition of the SCFβTrCP1-mediated ubiquitination of phosphorylated IκBα.[1][2] this compound is thought to prevent the interaction between the SCFβTrCP1 E3 ligase complex and its substrate, phosphorylated IκBα, without directly inhibiting the enzymatic activity of the E3 ligase itself.[1] This is supported by the observation that this compound does not cause an accumulation of β-catenin, another known substrate of SCFβTrCP1.[1] By preventing IκBα ubiquitination and subsequent degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.

Recent studies have also suggested that this compound can induce an unconventional activation of the NF-κB pathway in the context of HIV-1 latency reversal. This involves the stabilization of NF-κB inducing kinase (NIK), a key component of the non-canonical NF-κB pathway, leading to the phosphorylation of IKKα/β and subsequent phosphorylation of the p65 subunit at Ser536, promoting its nuclear translocation through a mechanism distinct from the canonical degradative pathway.

Signaling Pathway Diagram

Figure 1: The canonical NF-κB signaling pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | Stimulus | IC50 Value | Reference |

| SCFβTrCP1-mediated IκBα Ubiquitylation | In vitro ubiquitination assay | - | 5.2 µM | |

| TNFα-induced NF-κB Transcription | HEK293 | TNFα | 10.5 µM | |

| TNFα-induced ICAM-1 Expression | HT-29 | TNFα | 6.1 µM | |

| LPS-induced TNFα Production | THP-1 | LPS | 5.3 µM | |

| LPS-induced IL-1β Production | THP-1 | LPS | 2.1 µM |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Allergic Asthma

| Animal Model | Administration Route | Dosage | Effect | Reference |

| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 16-32 µ g/mouse | Suppressed antigen-induced NF-κB activation in the lung. | |

| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 32 µ g/mouse | >90% inhibition of nuclear NF-κB p65 DNA-binding activity 2 hours post-challenge. | |

| Ovalbumin (OVA)-sensitized BALB/c mice | Intranasal | 32 µ g/mouse | >80% reduction in eosinophils and lymphocytes in bronchoalveolar lavage fluid (BALF) 48 hours post-challenge. |

Detailed Experimental Protocols

The following protocols are representative methodologies for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and the available information on this compound.

In Vitro IκBα Ubiquitination Assay

This assay is designed to measure the ability of this compound to inhibit the ubiquitination of IκBα mediated by the SCFβTrCP1 E3 ligase complex.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant SCFβTrCP1 E3 ligase complex

-

Recombinant phosphorylated IκBα substrate

-

Human recombinant ubiquitin

-

ATP solution

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound dissolved in DMSO

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-IκBα antibody

-

Anti-ubiquitin antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare the ubiquitination reaction mixture in microcentrifuge tubes on ice. For a 20 µL reaction, combine the E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), SCFβTrCP1 E3 ligase (e.g., 200 nM), phosphorylated IκBα (e.g., 100 nM), and ubiquitin (e.g., 10 µM) in ubiquitination reaction buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 15 minutes on ice.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IκBα or ubiquitin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescence detection system. The appearance of higher molecular weight bands corresponding to ubiquitinated IκBα will be reduced in the presence of effective concentrations of this compound.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom tissue culture plates

-

Recombinant human TNFα

-

This compound dissolved in DMSO

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the NF-κB reporter HEK293 cells into a 96-well plate at a density of 30,000 cells per well and incubate overnight.

-

Pre-treat the cells with serial dilutions of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with TNFα (e.g., 20 ng/mL final concentration) for 5-6 hours. Include unstimulated control wells.

-

After incubation, allow the plate to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition by comparing the luminescence in this compound-treated wells to the TNFα-stimulated control wells.

Experimental Workflow Diagram

Figure 2: A typical experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a well-characterized inhibitor of the NF-κB signaling pathway with a specific mechanism of action targeting IκBα ubiquitination. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool to investigate NF-κB-mediated processes or to explore its therapeutic potential. Its demonstrated efficacy in preclinical models of asthma highlights its promise as a lead compound for the development of novel anti-inflammatory therapies. Further research into its broader applications and potential off-target effects will be crucial in fully elucidating its clinical utility.

References

The Enigmatic GS143 Compound: A Search for Scientific Presence

Despite a comprehensive search of scientific databases and public records, the compound designated as GS143 remains elusive. No information regarding its discovery, synthesis, or biological activity is currently available in the public domain. This suggests that this compound may be a proprietary compound under early-stage development, a hypothetical molecule, or a designation used for internal research purposes not yet disclosed to the scientific community.

The initial investigation sought to construct a detailed technical guide on the discovery and synthesis of the this compound compound, intended for an audience of researchers, scientists, and drug development professionals. The core requirements of this guide were to include a thorough summary of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

However, extensive searches for "discovery of this compound compound," "synthesis of this compound compound," "this compound compound mechanism of action," and "this compound biological activity" yielded no relevant scientific literature, patents, or clinical trial information. The search results were populated with unrelated legal documents, primarily from the North Carolina General Statutes where "G.S. 143" refers to a specific chapter, and general scientific articles discussing methodologies for determining the mechanism of action of novel compounds without mentioning this compound.

This absence of public data makes it impossible to fulfill the request for an in-depth technical guide. The creation of tables with quantitative data, the detailing of experimental protocols, and the generation of diagrams for signaling pathways are all contingent upon the existence of foundational research and published findings.

It is plausible that this compound is a compound of interest within a private pharmaceutical or biotechnology company and has not yet been the subject of a peer-reviewed publication or patent application. Alternatively, it could be a theoretical compound used in computational studies that have not been made public.

Until information about the this compound compound is disseminated through scientific channels, a comprehensive technical guide on its discovery and synthesis cannot be compiled. The scientific community awaits future disclosures that may shed light on the nature and potential applications of this enigmatic compound.

In-Depth Technical Guide: GS143 (CAS No. 916232-21-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS143 is a potent and specific small-molecule inhibitor of the SCFβ-TrCP E3 ubiquitin ligase complex. It has garnered significant interest in the scientific community for its targeted modulation of the NF-κB signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. By preventing the ubiquitination and subsequent degradation of IκBα, this compound effectively blocks the activation of NF-κB.[1][2][3] This mechanism of action has positioned this compound as a valuable research tool for investigating inflammatory diseases and, more recently, as a potential therapeutic agent for conditions such as allergic asthma and for the reversal of HIV-1 latency.[4][5] This guide provides a comprehensive overview of the technical information available for this compound, including its chemical properties, mechanism of action, biological activity, and key experimental data.

Chemical and Physical Properties

This compound, with the chemical name 4-[4-[[5-(2-Fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]-benzoic Acid, is a synthetic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 916232-21-8 | |

| Molecular Formula | C28H19FN2O4 | |

| Molecular Weight | 466.46 g/mol | |

| Appearance | Pink to red crystalline solid | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO; 25 mg/ml in DMF | |

| Storage | Store at +4°C |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its biological effects by specifically targeting the ubiquitination process within the canonical NF-κB signaling cascade. In this pathway, the transcription factor NF-κB is held in an inactive state in the cytoplasm through its association with the inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for recognition by the SCFβ-TrCP E3 ubiquitin ligase complex, which then polyubiquitinates it, targeting it for degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and immune responses.

This compound acts as an inhibitor of the β-TrCP1 subunit of the SCF E3 ligase. By doing so, it prevents the ubiquitination of phosphorylated IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting NF-κB activation.

A key aspect of this compound's mechanism is its specificity. It has been shown to inhibit IκBα ubiquitination without affecting the activity of the proteasome itself. Furthermore, it does not inhibit the ubiquitination of other SCFβ-TrCP substrates like β-catenin, suggesting a degree of substrate-specific inhibition.

In the context of HIV-1 latency, this compound has been found to induce an "unconventional" activation of NF-κB. This involves the stabilization of NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB pathway, leading to the phosphorylation of IKKα/β and subsequent nuclear translocation of the p65 subunit of NF-κB. This distinct mechanism allows for the reactivation of latent HIV-1 without causing general T-cell activation, a desirable characteristic for a latency-reversing agent.

Signaling Pathway Diagram:

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Activity:

| Parameter | Value | Cell Line/System | Description | Reference |

| IC50 | 5.2 μM | In vitro ubiquitination assay | Inhibition of phosphorylated IκBα ubiquitination mediated by the SCFβTrCP1 E3 ubiquitin ligase complex. | |

| Cytokine Inhibition | Concentration-dependent | THP-1 cells | Inhibition of LPS-induced expression of TNF-α, IL-6, IL-12, and ICAM-1. | |

| HIV-1 Latency Reversal | Potent LRA activity | Primary cell model of HIV-1 latency | Reactivates latent HIV-1 without inducing T-cell activation or significant cytotoxicity. |

In Vivo Activity:

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Ovalbumin-sensitized mouse model of allergic asthma | 16-32 μ g/animal , intranasal | - Suppressed antigen-induced NF-κB activation in the lung.- Reduced the number of eosinophils, lymphocytes, and total cells in bronchoalveolar lavage fluid (BALF).- Inhibited the expression of Th2 cytokines and eotaxin in the airways. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key experimental procedures used to characterize this compound, based on published literature.

In Vitro IκBα Ubiquitination Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on its target.

Objective: To measure the ability of this compound to inhibit the SCFβ-TrCP1-mediated ubiquitination of phosphorylated IκBα.

Methodology Outline:

-

Reagents: Recombinant E1 and E2 enzymes, SCFβ-TrCP1 E3 ligase complex, ubiquitin, ATP, and phosphorylated IκBα substrate.

-

Reaction Setup: The components are combined in a reaction buffer. This compound or a vehicle control (DMSO) is added at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for the ubiquitination reaction to proceed.

-

Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

Analysis: The reaction products are separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with an anti-IκBα antibody to visualize the ubiquitinated forms of IκBα, which appear as a ladder of higher molecular weight bands. The intensity of these bands is quantified to determine the IC50 of this compound.

Experimental Workflow:

Cell-Based IκBα Degradation Assay

This assay validates the activity of this compound in a cellular context.

Objective: To assess the effect of this compound on stimulus-induced degradation of IκBα in cells.

Methodology Outline:

-

Cell Culture: HeLa S3 or other suitable cells are cultured to an appropriate confluency.

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time.

-

Stimulation: Cells are then stimulated with TNFα to induce IκBα phosphorylation and degradation.

-

Lysis: At different time points post-stimulation, cells are lysed to extract total protein.

-

Analysis: Protein extracts are analyzed by Western blotting using an anti-IκBα antibody to determine the levels of IκBα. A reduction in the degradation of IκBα in the presence of this compound indicates its inhibitory activity.

In Vivo Allergic Airway Inflammation Model

This model is used to evaluate the therapeutic potential of this compound in a disease-relevant context.

Objective: To determine the effect of this compound on antigen-induced airway inflammation in mice.

Methodology Outline:

-

Animal Model: BALB/c mice are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections of OVA emulsified in alum.

-

Challenge: Sensitized mice are subsequently challenged with the allergen intranasally or via aerosol to induce an inflammatory response in the airways.

-

Treatment: this compound (e.g., 32 μ g/animal ) or a vehicle control is administered intranasally prior to the allergen challenge.

-

Endpoint Analysis:

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the number of inflammatory cells (eosinophils, lymphocytes).

-

Cytokine Analysis: The levels of Th2 cytokines (e.g., IL-4, IL-5) and chemokines (e.g., eotaxin) in the BAL fluid or lung homogenates are measured by ELISA.

-

Histology: Lung tissue is collected for histological analysis to assess inflammation and mucus production.

-

NF-κB Activation: Nuclear extracts from lung tissue can be prepared to measure NF-κB DNA binding activity using an electrophoretic mobility shift assay (EMSA) or other methods.

-

Conclusion

This compound is a well-characterized and specific inhibitor of SCFβ-TrCP-mediated IκBα ubiquitination. Its ability to potently block the NF-κB signaling pathway has been demonstrated in a range of in vitro and in vivo systems. The detailed understanding of its mechanism of action, supported by robust quantitative data, makes it an invaluable tool for researchers studying inflammation, immunology, and cancer biology. Furthermore, its efficacy in preclinical models of asthma and its unique mechanism for reversing HIV-1 latency highlight its potential for further therapeutic development. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in their work with this important small molecule.

References

- 1. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitination regulates allergic asthma by affecting immune cells and immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an I{kappa}B ubiquitination inhibitor, inhibits allergic airway inflammation in mice (Journal Article) | OSTI.GOV [osti.gov]

- 4. This compound, an IkappaB ubiquitination inhibitor, inhibits allergic airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an I{kappa}B ubiquitination inhibitor, inhibits allergic airway inflammation in mice (Journal Article) | ETDEWEB [osti.gov]

GS143: A Potent and Selective Inhibitor of β-TrCP E3 Ligase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GS143 is a novel small-molecule inhibitor that selectively targets the E3 ubiquitin ligase β-TrCP (beta-transducin repeat-containing protein), a key regulator of various signaling pathways implicated in cancer, inflammation, and viral latency. By inhibiting the ubiquitination and subsequent degradation of β-TrCP substrates, notably IκBα, this compound effectively modulates the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological properties of this compound, supported by experimental data and detailed protocols to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the chemical name 4-[4-[[5-(2-Fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]benzoic acid, is a synthetic benzoic acid-derived compound.[1][2] Its structure is characterized by a substituted pyrazolone core.[3][4]

| Property | Value | Reference |

| CAS Number | 916232-21-8 | [5] |

| Molecular Formula | C28H19FN2O4 | |

| Molecular Weight | 466.46 g/mol | |

| Purity | ≥95% - ≥98% (HPLC) | |

| Appearance | Pink to red crystalline solid | |

| Solubility | Soluble in DMSO (up to 100 mM) and DMF. | |

| Storage | Store at +4°C or 2-8°C. |

Mechanism of Action

This compound functions as a selective inhibitor of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex containing the F-box protein β-TrCP. It specifically inhibits the ubiquitination of IκBα, the inhibitory protein of the transcription factor NF-κB. The proposed mechanism involves this compound physically interacting with phosphorylated IκBα and SCFβ-TrCP1, thereby disrupting their interaction and preventing the subsequent polyubiquitylation and proteasomal degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which in turn sequesters NF-κB and prevents its nuclear translocation and activation of target gene transcription.

Notably, this compound does not inhibit the activity of the proteasome itself, nor does it affect the ubiquitination of other proteins such as p53 by MDM2. While β-catenin is also a known substrate of β-TrCP, some studies suggest that this compound's inhibitory action may be substrate-specific, with a more pronounced effect on IκBα than on β-catenin.

Signaling Pathway of this compound in NF-κB Inhibition

References

- 1. GS 143 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 2. d-nb.info [d-nb.info]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. The inhibition of the β-TrCP-Nrf2 protein-protein interaction as a potential cancer therapeutic target - UCL Discovery [discovery.ucl.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: GS143, a Selective Inhibitor of SCFβTrCP1-Mediated IκBα Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS143 is a cell-permeable small molecule that has been identified as a selective inhibitor of the E3 ubiquitin ligase complex SCFβTrCP1. By specifically targeting the ubiquitination of phosphorylated IκBα, this compound effectively blocks the degradation of this key inhibitor of the NF-κB signaling pathway. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on the NF-κB signaling cascade.

Core Target and Mechanism of Action

The primary molecular target of this compound is the SCFβTrCP1 E3 ubiquitin ligase complex . Specifically, this compound inhibits the ubiquitination of phosphorylated IκBα mediated by this complex. The mechanism of action involves the disruption of the interaction between the SCFβTrCP1 complex and its substrate, phosphorylated IκBα, thereby preventing the polyubiquitination and subsequent proteasomal degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which in turn sequesters the NF-κB transcription factor, preventing its translocation to the nucleus and the subsequent activation of NF-κB target genes.

Quantitative Data

The following tables summarize the known quantitative data for the activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Assay Type | IC50 Value | Reference |

| SCFβTrCP1-mediated IκBα ubiquitination | In Vitro Ubiquitination Assay | 5.2 µM | [1] |

| TNFα-induced NF-κB transcription (HEK293 cells) | Reporter Gene Assay | 10.5 µM | [1] |

| TNFα-induced NF-κB transcription (HT-29 cells) | Reporter Gene Assay | 6.1 µM | |

| LPS-stimulated NF-κB transcription (THP-1 cells) | Reporter Gene Assay | 2.1 µM | |

| TNFα production in LPS-activated THP-1 cells | ELISA | 5.3 µM | |

| IL-1β production in LPS-activated THP-1 cells | ELISA | 2.1 µM |

Table 2: Selectivity Profile of this compound

| Off-Target/Process | Assay Type | IC50 Value | Reference |

| IKKβ-catalyzed IκBα phosphorylation | Kinase Assay | >100 µM | |

| MDM2-mediated p53 ubiquitination | In Vitro Ubiquitination Assay | >100 µM | |

| Cathepsin B protease activity | Protease Assay | >100 µM | |

| Chymotrypsin protease activity | Protease Assay | >100 µM | |

| 20S Proteasome activity | Proteasome Activity Assay | >100 µM | |

| 26S Proteasome activity | Proteasome Activity Assay | >100 µM | |

| β-catenin degradation | Western Blot | No apparent accumulation |

Signaling Pathway Analysis

This compound directly modulates the canonical NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.

Detailed Experimental Protocols

In Vitro SCFβTrCP1-mediated IκBα Ubiquitination Assay

This assay is designed to quantitatively measure the ability of this compound to inhibit the ubiquitination of IκBα by the SCFβTrCP1 E3 ligase complex in a reconstituted cell-free system.

Materials:

-

Recombinant human E1 activating enzyme (UBE1)

-

Recombinant human E2 conjugating enzyme (UbcH5c)

-

Recombinant human SCFβTrCP1 complex (or individual purified components: Skp1, Cul1, Roc1, and β-TrCP1)

-

Recombinant human IκBα (substrate)

-

Recombinant human IKKβ (for phosphorylation of IκBα)

-

Biotinylated-Ubiquitin

-

ATP solution (100 mM)

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 2 mM ATP)

-

This compound (dissolved in DMSO)

-

Streptavidin-coated plates (e.g., 96-well format)

-

Anti-IκBα antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Phosphorylation of IκBα:

-

In a microcentrifuge tube, combine recombinant IκBα and IKKβ in kinase buffer.

-

Add ATP to initiate the phosphorylation reaction.

-

Incubate at 30°C for 30-60 minutes.

-

Confirm phosphorylation by Western blot using a phospho-IκBα specific antibody.

-

-

Ubiquitination Reaction:

-

In a 96-well plate, prepare the ubiquitination reaction mixture containing ubiquitination reaction buffer, E1 enzyme, E2 enzyme, SCFβTrCP1 complex, and biotinylated-ubiquitin.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding the pre-phosphorylated IκBα substrate.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection of Ubiquitinated IκBα:

-

Coat a streptavidin plate with an anti-IκBα antibody overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Transfer the ubiquitination reaction mixtures to the antibody-coated plate.

-

Incubate for 1-2 hours at room temperature to capture the IκBα and any ubiquitinated forms.

-

Wash the plate thoroughly.

-

Add HRP-conjugated streptavidin to detect the biotinylated-ubiquitin attached to the captured IκBα.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate.

-

After color development, add stop solution and read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify the direct binding of this compound to its target protein, β-TrCP1, within intact cells.

Materials:

-

Cell line expressing β-TrCP1 (e.g., HEK293T)

-

This compound

-

DMSO

-

PBS

-

Protease inhibitor cocktail

-

Apparatus for heating cell lysates (e.g., PCR thermocycler)

-

Equipment for protein extraction and Western blotting

-

Anti-β-TrCP1 antibody

Procedure:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

-

Protein Quantification and Western Blotting:

-

Centrifuge the lysates to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Quantify the protein concentration in the supernatant.

-

Perform Western blotting on the soluble fractions using an anti-β-TrCP1 antibody to detect the amount of soluble β-TrCP1 at each temperature.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble β-TrCP1 against the temperature for both this compound-treated and DMSO-treated samples.

-

A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization of β-TrCP1 upon inhibitor binding, confirming target engagement.

-

Caco-2 Cell Permeability Assay

This assay assesses the ability of this compound to cross a monolayer of human intestinal epithelial cells, providing an in vitro measure of its potential for oral absorption.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium and supplements

-

Hank's Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer yellow (as a marker for monolayer integrity)

-

LC-MS/MS system for quantification of this compound

Procedure:

-

Cell Culture and Monolayer Formation:

-

Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add HBSS containing a known concentration of this compound to the apical (A) or basolateral (B) chamber. Add fresh HBSS to the receiver chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

-

At the end of the experiment, collect samples from both the donor and receiver chambers.

-

-

Monolayer Integrity Check:

-

After the permeability experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour.

-

Measure the amount of Lucifer yellow that has passed into the basolateral chamber. A low permeability of Lucifer yellow confirms that the monolayer remained intact throughout the assay.

-

-

Quantification and Data Analysis:

-

Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

-

Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for characterizing an E3 ligase inhibitor like this compound.

Conclusion

This compound serves as a valuable research tool for studying the intricate role of the SCFβTrCP1 E3 ligase and the NF-κB signaling pathway in various physiological and pathological processes. Its selectivity for inhibiting IκBα ubiquitination over other tested cellular processes makes it a more specific tool than general proteasome inhibitors. The provided data and protocols offer a robust framework for researchers to utilize and further investigate the therapeutic potential of targeting this specific node in the ubiquitin-proteasome system. Further studies are warranted to fully elucidate its off-target profile and in vivo efficacy.

References

GS143: A Technical Guide for the Research Professional

An In-depth Examination of a Novel β-TrCP E3 Ligase Inhibitor for Laboratory Applications

Abstract

GS143 is a cell-permeable, small-molecule inhibitor of the β-transducin repeat-containing protein (β-TrCP), a key substrate recognition component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. By selectively targeting β-TrCP, this compound modulates critical cellular signaling pathways, most notably the nuclear factor kappa B (NF-κB) cascade. Its unique mechanism of action, which involves the unconventional activation of NF-κB, has positioned it as a valuable research tool, particularly in the fields of HIV-1 latency, immunology, and cancer biology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data to facilitate its effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a trisubstituted oxo-dihydropyrazolyl-benzoic acid derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₁₉FN₂O₄ |

| Molecular Weight | 466.46 g/mol |

| CAS Number | 916232-21-8 |

Mechanism of Action

This compound functions as a selective inhibitor of the SCFβ-TrCP E3 ubiquitin ligase complex. It specifically disrupts the interaction between β-TrCP and its phosphorylated substrates, thereby preventing their ubiquitination and subsequent degradation by the proteasome.[1]

A primary and well-characterized substrate of β-TrCP is the inhibitor of NF-κB, IκBα. In the canonical NF-κB pathway, IκBα is phosphorylated, leading to its recognition by β-TrCP, ubiquitination, and degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription. This compound blocks the degradation of phosphorylated IκBα, leading to an accumulation of IκBα in the cytoplasm and a subsequent dampening of canonical NF-κB signaling.

Interestingly, in the context of HIV-1 latency, this compound has been shown to induce a novel, unconventional activation of the NF-κB p65 subunit. This occurs through a signaling cascade initiated by the stabilization of NF-κB-inducing kinase (NIK). The accumulation of NIK leads to the phosphorylation and activation of IκB kinase (IKK), which in turn phosphorylates p65 at Serine 536, promoting its nuclear translocation and the reactivation of latent HIV-1 provirus.[1] This pathway is distinct from the canonical pathway as it does not involve the processing of p100 to p52.[1]

Another key substrate of β-TrCP is β-catenin. This compound has been shown to inhibit the degradation of β-catenin, which can indirectly support NF-κB output and contribute to HIV-1 reactivation.[1]

References

The E3 Ligase Inhibitor GS143: A Comprehensive Scientific Review

For Researchers, Scientists, and Drug Development Professionals

GS143 is a small molecule inhibitor of the β-TrCP E3 ubiquitin ligase, a key component of the SCF (Skp1-Cul1-F-box) complex. By targeting β-TrCP, this compound disrupts the degradation of specific cellular proteins, leading to the modulation of critical signaling pathways. This technical guide provides an in-depth review of the scientific literature on this compound, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: NF-κB Pathway Modulation

This compound exerts its biological effects primarily through the potentiation of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This is achieved by preventing the ubiquitination and subsequent proteasomal degradation of IκB, the inhibitory protein of NF-κB.

In the context of allergic airway inflammation, intranasal administration of this compound has been shown to suppress antigen-induced NF-κB activation in the lungs of sensitized mice. This leads to a reduction in the recruitment of eosinophils and lymphocytes and a decrease in the expression of Th2 cytokines and eotaxin in the airways.[1] Furthermore, this compound was observed to inhibit the antigen-induced differentiation of Th2 cells in vitro, while having no effect on Th1 cell differentiation.[1]

A more nuanced mechanism has been described in the context of HIV-1 latency.[2] Here, this compound is proposed to trigger a novel, unconventional activation of the NF-κB pathway to reverse viral latency without causing broad T-cell activation.[2] This pathway is initiated through the stabilization and accumulation of NF-κB-inducing kinase (NIK), which is normally targeted for degradation by a complex involving TRAF3. The accumulation of NIK leads to the activation of IκB kinase (IKK), resulting in the phosphorylation of the NF-κB subunit p65 at serine 536 and its subsequent translocation to the nucleus.[2] Interestingly, studies have also implicated an indirect role for β-catenin in supporting the NF-κB output mediated by this compound.

Therapeutic Potential

The unique mechanism of action of this compound has positioned it as a molecule of interest in two distinct therapeutic areas:

-

HIV-1 Latency Reversal: this compound is being investigated as a latency-reversing agent (LRA) in the "shock and kill" strategy for HIV-1 eradication. Its ability to reactivate latent HIV-1 in primary cells and patient samples without inducing global T-cell activation is a highly desirable characteristic for an LRA, as it may minimize off-target effects and toxicity. Moreover, this compound has been shown to act in a complementary fashion with other classes of LRAs, suggesting its potential use in combination therapies.

-

Anti-inflammatory Agent: The inhibitory effect of this compound on the NF-κB pathway in the context of allergic inflammation suggests its potential as a therapeutic for conditions like asthma. By suppressing the production of pro-inflammatory cytokines and chemokines, this compound could help to alleviate the symptoms of allergic airway disease.

Quantitative Data Summary

| Experiment | Model System | Key Finding | Reference |

| NF-κB Activation | Lung tissue of sensitized mice | This compound suppressed antigen-induced NF-κB activation. | |

| Inflammatory Cell Recruitment | Airways of sensitized mice | This compound inhibited antigen-induced eosinophil and lymphocyte recruitment. | |

| Cytokine Expression | Airways of sensitized mice | This compound inhibited the expression of Th2 cytokines and eotaxin. | |

| T-cell Differentiation | In vitro | This compound inhibited antigen-induced differentiation of Th2 cells but not Th1 cells. | |

| HIV-1 Reactivation | Primary cell model of latency | This compound strongly reactivated latent HIV-1. | |

| HIV-1 Reactivation | Cells from aviremic individuals with HIV-1 on ART | This compound exhibited potent LRA activity. | |

| T-cell Activation | Resting CD4+ T cells | This compound did not cause T-cell activation. | |

| IKKα/β Phosphorylation | Resting CD4+ T cells | This compound treatment led to a rapid increase in IKKα/β phosphorylation (visible at 15 minutes). |

Signaling Pathways and Experimental Workflows

This compound-Mediated Unconventional NF-κB Activation in HIV-1 Latency

Caption: Unconventional NF-κB activation by this compound in HIV-1 latency reversal.

Experimental Workflow for Assessing this compound LRA Activity

Caption: Workflow for evaluating this compound as a latency-reversing agent.

Key Experimental Protocols

Note: The following are generalized protocols based on the available literature. Specific details such as reagent concentrations and incubation times may vary between studies and should be optimized for the specific experimental setup.

Cell Culture and Treatment

-

Cell Lines: For HIV-1 latency studies, primary resting CD4+ T cells isolated from healthy or aviremic HIV-1-infected donors are typically used. Jurkat T-cell lines containing latent HIV-1 provirus are also common models. For inflammation studies, cell types such as A549 (human alveolar basal epithelial cells) or primary bronchial epithelial cells can be utilized.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included in experiments.

-

Treatment: Cells are seeded at an appropriate density and allowed to adhere or stabilize before being treated with this compound or control compounds for the indicated time periods.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IKKα/β, total IKKα/β, NIK, p65, IκBα, β-actin).

-

Detection: After washing, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

HIV-1 Reactivation Assays

-

RNA Isolation and RT-qPCR: To quantify viral transcription, total RNA is extracted from treated cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed using primers and probes specific for HIV-1 transcripts (e.g., gag).

-

p24 ELISA: The level of HIV-1 p24 capsid protein in the culture supernatant is measured by enzyme-linked immunosorbent assay (ELISA) as an indicator of viral protein production and release.

-

Flow Cytometry for Reporter Virus: In cell lines with a latent HIV-1 provirus expressing a fluorescent reporter (e.g., GFP), reactivation can be quantified by measuring the percentage of fluorescent cells using flow cytometry.

T-cell Activation Assays

-

Flow Cytometry: The expression of T-cell activation markers, such as CD69 and CD25, on the surface of CD4+ T cells is measured by flow cytometry using fluorescently labeled antibodies.

-

Cytokine Release Assays: The concentration of cytokines associated with T-cell activation (e.g., IL-2) in the culture supernatant is measured by ELISA or multiplex bead-based assays.

Animal Models of Allergic Airway Inflammation

-

Sensitization and Challenge: Mice are sensitized to an allergen (e.g., ovalbumin) by intraperitoneal injection, followed by an airway challenge with the same allergen delivered intranasally or by aerosol.

-

This compound Administration: this compound is administered to the mice, typically intranasally, prior to the allergen challenge.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, lymphocytes) that have infiltrated the airways.

-

Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin or periodic acid-Schiff) to assess inflammation and mucus production.

-

Cytokine Measurement: The levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) in the BAL fluid or lung homogenates are measured by ELISA or RT-qPCR.

This in-depth guide provides a comprehensive overview of the scientific literature on this compound, offering valuable insights for researchers and drug development professionals interested in its therapeutic potential. The detailed methodologies and signaling pathway diagrams serve as a foundation for further investigation into this promising molecule.

References

- 1. This compound, an IkappaB ubiquitination inhibitor, inhibits allergic airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB | PLOS Pathogens [journals.plos.org]

Methodological & Application

GS143: Application Notes and Experimental Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS143 is a selective inhibitor of IκBα ubiquitination, a critical step in the activation of the NF-κB signaling pathway. By preventing the degradation of IκBα, this compound effectively suppresses the nuclear translocation of NF-κB and the subsequent transcription of its target genes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on NF-κB inhibition, cytokine production, and cytotoxicity.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, immune cell differentiation, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB pathway is implicated in various diseases, including inflammatory disorders and cancer. This compound offers a valuable tool for investigating the roles of NF-κB in these processes. It selectively inhibits the SCFβTrCP1-mediated ubiquitylation of IκBα, the primary inhibitor of NF-κB, thereby preventing its proteasomal degradation and keeping NF-κB sequestered in the cytoplasm.[2][3]

Mechanism of Action

This compound specifically targets the E3 ubiquitin ligase β-TrCP, preventing it from recognizing and ubiquitinating phosphorylated IκBα.[4] This stabilization of IκBα leads to the inhibition of the canonical NF-κB pathway. In some contexts, such as HIV-1 latency reactivation, this compound has been shown to induce an unconventional activation of NF-κB p65.[4]

Data Presentation

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| SCFβTrCP1-mediated IκBα ubiquitylation | In vitro assay | 5.2 μM | |

| TNFα-induced NF-κB transcription | - | 10.5 μM | |

| TNFα-induced ICAM-1 expression | HT-29 colon cancer cells | 6.1 μM | |

| LPS-induced TNFα production | THP-1 cells | 5.3 μM | |

| LPS-induced IL-1β production | THP-1 cells | 2.1 μM |

Table 2: Effect of this compound on HIV-1 Reactivation in Primary CD4+ T Cells

| Treatment | Concentration | % GFP Positive Cells (Mean) |

| Control | - | ~1% |

| This compound | 10 μM | Significant increase over control |

| This compound + JQ1 | 10 μM + 1 μM | Synergistic increase |

| This compound + Bryostatin-1 | 10 μM + 10 nM | Synergistic increase |

Note: This table is a qualitative summary based on described synergistic effects. For precise quantitative data, refer to the original publication.

Experimental Protocols

General Cell Culture and Maintenance

This is a generalized protocol and may need optimization for specific cell lines.

-

Cell Thawing:

-

Rapidly thaw cryopreserved cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask.

-

-

Cell Maintenance:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell density and morphology daily.

-

Subculture cells when they reach 70-80% confluency. For adherent cells, use trypsin-EDTA to detach them from the flask.

-

Protocol 1: NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the inhibition of NF-κB transcriptional activity.

-

Cell Seeding:

-

Seed cells transiently or stably expressing an NF-κB-driven luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.

-

Incubate for 24 hours.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.

-

Incubate for 1-2 hours.

-

-

NF-κB Activation:

-

Stimulate the cells with an appropriate inducer of NF-κB signaling (e.g., 10 ng/mL TNFα or 1 µg/mL LPS) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the luciferase assay kit.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Protocol 2: Cytokine Production Assay (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.

-

Cell Seeding:

-

Seed cells (e.g., THP-1 monocytes) in a 24-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.

-

For THP-1 cells, differentiate them into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

-

This compound Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

-

Stimulation:

-

Induce cytokine production by adding an appropriate stimulus (e.g., 1 µg/mL LPS) and incubate for 18-24 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of the cytokine of interest (e.g., TNFα, IL-1β) using a specific ELISA kit, following the manufacturer's protocol.

-

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well.

-

Incubate for 24 hours.

-

-

This compound Treatment:

-

Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Mandatory Visualizations

Caption: Mechanism of this compound action on the NF-κB signaling pathway.

Caption: Workflow for NF-κB inhibition luciferase reporter assay.

References

- 1. Research | Baldwin Lab [baldwinlab.web.unc.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an inhibitor of E3 ligase β-TrCP, reverses HIV-1 latency without activating T cells via unconventional activation of NFκB | PLOS Pathogens [journals.plos.org]

Application Notes and Protocols for In Vivo Studies of GS143 in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS143 is a potent and selective small molecule inhibitor of the β-TrCP E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. By inhibiting β-TrCP, this compound prevents the degradation of target proteins, leading to the unconventional activation of the NF-κB signaling pathway. This mechanism of action has shown therapeutic potential in preclinical models of allergic airway inflammation and as a latency-reversing agent for HIV-1. These application notes provide detailed protocols for the use of this compound in murine models of these conditions, guidance on administration routes, and frameworks for pharmacokinetic and safety evaluations.

Introduction

This compound targets the substrate recognition subunit β-TrCP of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This inhibition leads to the stabilization of IκBα, preventing its degradation and subsequently modulating the NF-κB pathway.[1] Specifically, this compound initiates noncanonical NF-κB signaling through the stabilization of NIK, leading to the activation of IKK. This results in the phosphorylation of p65 on serine 536, promoting its nuclear translocation and transcriptional activity. This distinct mechanism of action, which avoids broad T-cell activation, makes this compound an attractive candidate for therapeutic intervention in inflammatory diseases and for HIV-1 "shock and kill" strategies.

Data Presentation

Table 1: In Vivo Efficacy of Intranasal this compound in a Murine Model of Allergic Asthma

| Treatment Group | Dose (per mouse) | Administration Route | Key Findings | Reference |

| This compound | 16 µg | Intranasal | Suppression of antigen-induced NF-κB activation in the lung. | [1] |

| This compound | 32 µg | Intranasal | Significant reduction in the number of eosinophils and lymphocytes in bronchoalveolar lavage fluid (BALF). | [1] |

| Vehicle Control | N/A | Intranasal | Pronounced airway inflammation with eosinophil and lymphocyte infiltration. | [1] |

Note: This data is qualitative based on the cited literature. Quantitative percentage reductions were not provided in the source material.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in the unconventional activation of NF-κB.

Caption: this compound inhibits β-TrCP, leading to NIK stabilization and unconventional NF-κB activation.

Experimental Protocols

Protocol 1: this compound in a Murine Model of Ovalbumin-Induced Allergic Airway Inflammation

This protocol is based on established methods for inducing allergic airway disease in mice and the specific doses of this compound reported in the literature.[2]

1. Materials:

-

This compound (powder)

-

Vehicle for dissolution (e.g., DMSO, followed by dilution in sterile PBS). Note: The original study did not specify the vehicle. A pilot study to determine a well-tolerated vehicle is recommended.

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

BALB/c mice (female, 6-8 weeks old)

2. Experimental Workflow:

Caption: Workflow for the OVA-induced allergic airway inflammation model with this compound treatment.

3. Detailed Procedure:

- Sensitization: On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

- Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. For administration, dilute the stock in sterile PBS to final concentrations of 16 µg and 32 µg in a total volume of 20-30 µL for intranasal delivery. A vehicle control group should be prepared with the same final concentration of the solvent.

- Antigen Challenge and Treatment: On days 25, 26, and 27, administer 16 µg or 32 µg of this compound (or vehicle) intranasally to lightly anesthetized mice. Thirty minutes after this compound administration, challenge the mice with an intranasal administration of 50 µg of OVA in 50 µL of saline.

- Endpoint Analysis (24-48 hours after the last challenge):

- Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by cannulating the trachea and lavaging the lungs with PBS.

- Cell Differentials: Centrifuge the BAL fluid, resuspend the cell pellet, and perform total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.

- Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) in the BAL fluid supernatant by ELISA.

- Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.

Protocol 2: Proposed Study of this compound in a Humanized Mouse Model of HIV-1 Latency

This is a proposed protocol as no in vivo studies of this compound for HIV-1 latency in mice have been published. It is based on established humanized mouse models of HIV-1 latency.

1. Materials:

-

This compound (powder)

-

Vehicle suitable for oral gavage or intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

-

Humanized mice (e.g., NSG or BLT mice engrafted with human CD34+ hematopoietic stem cells).

-

Replication-competent HIV-1 strain (e.g., NL4-3).

-

Antiretroviral therapy (ART) cocktail for mice.

-

Reagents for quantitative viral outgrowth assay (qVOA).

2. Experimental Workflow:

Caption: Proposed workflow for evaluating this compound as a latency-reversing agent in humanized mice.

3. Detailed Procedure:

- Infection and ART Suppression: Infect humanized mice with HIV-1. After 2-4 weeks, confirm infection and begin suppressive ART (e.g., a cocktail of tenofovir, emtricitabine, and raltegravir). Continue ART for 6-8 weeks until plasma viremia is undetectable.

- This compound Administration:

- Route of Administration: Oral gavage is a potential route. A pilot study to determine the maximum tolerated dose (MTD) and pharmacokinetic profile of this compound is essential before efficacy studies.

- Dosing: Based on in vitro effective concentrations, a starting dose range of 10-50 mg/kg could be explored in a dose-escalation study.

- Treatment Schedule: Administer this compound daily for a short period (e.g., 5-7 days) while maintaining ART.

- Endpoint Analysis:

- Viral Rebound: Monitor for an increase in plasma HIV-1 RNA levels during and after this compound administration using RT-qPCR.

- Cell-Associated HIV-1 DNA/RNA: Isolate human CD4+ T cells from peripheral blood and tissues (spleen, lymph nodes) and quantify cell-associated HIV-1 DNA and unspliced RNA.

- Quantitative Viral Outgrowth Assay (qVOA): Isolate resting human CD4+ T cells from tissues of treated and control mice to measure the frequency of latently infected cells capable of producing replication-competent virus ex vivo.

Pharmacokinetic and Safety Evaluation (Proposed)

As no public data is available for the pharmacokinetics or toxicology of this compound in mice, the following are general protocols for how such studies could be designed.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.

Protocol:

-

Administer a single dose of this compound to mice via intravenous (i.v.) and oral (p.o.) routes.

-

Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

-

Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.

-

At the final time point, collect major organs (liver, lungs, spleen, kidney, brain) to assess tissue distribution.

-

Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and identify potential signs of acute toxicity.